molecular formula C8H7NO4 B184351 3-Methyl-5-nitrobenzoic acid CAS No. 113882-33-0

3-Methyl-5-nitrobenzoic acid

Cat. No.: B184351
CAS No.: 113882-33-0
M. Wt: 181.15 g/mol
InChI Key: XAPRFOJQNGFJSZ-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzoic acid is an aromatic compound characterized by a methyl group and a nitro group attached to a benzoic acid core. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Safety and Hazards

3-Methyl-5-nitrobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The water solubility and bioactivity of poorly soluble 3,5-dinitrobenzoic acid are enhanced by a preparation of three isostructural metal complexes and one polymorphic organic salt with participation of monoethanolamine . A DFT study of metal complexes has been carried out .

Preparation Methods

3-Methyl-5-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid . This reaction typically occurs under controlled conditions to ensure high selectivity and yield. Another method involves the nitration of methyl 3-methylbenzoate followed by hydrolysis . Industrial production methods often focus on optimizing these reactions to minimize waste and improve efficiency.

Chemical Reactions Analysis

3-Methyl-5-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.

    Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include 3-amino-5-methylbenzoic acid and other substituted benzoic acids.

Comparison with Similar Compounds

3-Methyl-5-nitrobenzoic acid can be compared to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid . These compounds share similar structural features but differ in the position of the nitro group, which affects their chemical reactivity and applications. For example, 2-nitrobenzoic acid is commonly used in the synthesis of dyes, while 4-nitrobenzoic acid is a precursor for the anesthetic procaine . The unique positioning of the methyl and nitro groups in this compound gives it distinct properties and applications.

Properties

IUPAC Name

3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRFOJQNGFJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623134
Record name 3-Methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113882-33-0
Record name 3-Methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethylnitrobenzene (30 g, 0.198M) was heated with stirring to 80° in a mixture of pyridine (400 ml) and water (250 ml). KMnO4 (62.7 g, 0.396M) was added in portions over 0.75 hours, and heating continued at 85-90° for 1.75 hours. The hot solution was filtered through celite, washing with hot water (150 ml). The pink flitrates were decolourised with a few drops of sodium metabisulfite, and evaporated to dryness. The residue was dissolved in water (250 ml), and extracted with diethyl ether (2×90 ml). The aqueous layer was acidified (concentrated hydrochloric acid), and extracted with ethyl acetate (3×120 ml). Combined organic extracts were washed with NaH2PO4 solution, brine, and dried over MgSO4. Crude product was eluted through a pad of silica, using a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1), to give 3-methyl-5-nitrobenzoic acid (14.5 g, 40%), mp 171-172°. Nmr (DMSO-d6): δ 2.51 (s, 3H); 8.17 (s, 1H); 8.30 (t, 1H); 8.42 (t, 1H); 13.58 (br, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
62.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 89A (0.36 g, 1.8 mmol) and aqueous sodium hydroxide (1N, 3 mL, 3 mmol) in a mixture of methanol (1.5 mL) and tetrahydrofuran (3 mL) was heated at 80° C. for 1 h and at rt for 2 h. An additional portion of sodium hydroxide solution (1 mL) was added and the mixture was heated at 80° C. for 5 min. The reaction mixture was concentrated in vacuo, diluted with ethyl acetate and acidified with hydrochloric acid (1N). The aqueous layer was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo to give 89B (0.314 g, 94%) as a white solid. LCMS: 182 (M+1)
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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